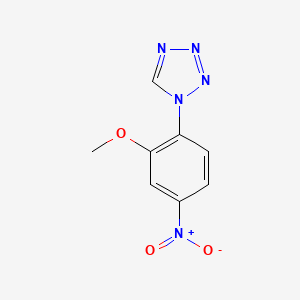

1-(2-methoxy-4-nitrophenyl)-1H-tetrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole is a chemical compound characterized by its unique molecular structure, which includes a tetrazole ring attached to a 2-methoxy-4-nitrophenyl group

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-nitroaniline with sodium azide in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl).

Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 2-methoxy-4-nitrobenzoic acid.

Reduction: Formation of 2-methoxy-4-aminophenyl tetrazole.

Substitution: Formation of halogenated derivatives.

科学研究应用

Antimicrobial Activity

Research has indicated that derivatives of tetrazoles, including 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole, exhibit notable antibacterial and antifungal properties. In vitro studies have shown that certain tetrazole compounds can inhibit the growth of bacteria such as Escherichia coli and Bacillus subtilis, as well as fungi like Aspergillus flavus . This antimicrobial activity makes these compounds potential candidates for developing new antibiotics.

Potential Anticancer Agents

Tetrazoles have also been explored for their anticancer properties. Some studies suggest that modifications to the tetrazole ring can enhance cytotoxicity against cancer cell lines. The structural diversity offered by substituents on the phenyl ring allows for the optimization of biological activity .

Analytical Chemistry Applications

This compound is utilized in analytical chemistry as a reagent for detecting various analytes. Its ability to form stable complexes with metal ions enhances its application in environmental monitoring and quality control in pharmaceuticals. Techniques such as UV-Vis spectroscopy and HPLC (High-Performance Liquid Chromatography) are commonly employed to analyze these complexes .

Energetic Materials

The high nitrogen content of tetrazoles positions them as potential precursors for energetic materials. Research has indicated that tetrazole derivatives can be incorporated into explosives or propellants due to their stability and energy release characteristics upon decomposition . This application is particularly relevant in defense and aerospace industries.

Polymer Chemistry

In polymer chemistry, this compound can serve as a cross-linking agent or a functional monomer. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials used in various applications .

Case Studies

作用机制

The mechanism by which 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

相似化合物的比较

1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can be compared with other similar compounds, such as 1-(2-methoxy-4-nitrophenyl)pyrrolidine and 2-methoxy-4-nitrophenyl isothiocyanate. While these compounds share structural similarities, this compound is unique in its tetrazole ring, which contributes to its distinct chemical and biological properties.

生物活性

1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole (C₈H₇N₅O₃) is a synthetic organic compound belonging to the tetrazole family, characterized by its unique five-membered ring structure containing four nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Despite its promising structure, detailed studies on its biological activity are still limited, necessitating further exploration.

The compound features a methoxy group and a nitro group on the phenyl ring, which influence its chemical reactivity and biological interactions. Tetrazoles are often utilized as bioisosteres for carboxylic acids or amides, enhancing their pharmacological profiles.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial and anticancer properties. However, specific mechanisms of action remain largely unexplored.

Antimicrobial Activity

Recent studies have indicated that related tetrazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain 5-substituted tetrazoles demonstrated in vitro antibacterial activity against a range of bacteria including Escherichia coli and Staphylococcus aureus . While direct studies on this compound are sparse, its structural analogs suggest potential efficacy against similar pathogens.

Anticancer Activity

Molecular docking studies have shown that tetrazole derivatives can bind effectively to cancer-related targets. For example, a derivative with a dimethoxyphenyl group exhibited promising cytotoxic activity against epidermoid carcinoma cell lines (A431) and colon cancer cell lines (HCT116) . The potential of this compound in this area remains to be fully elucidated but is supported by the activity of structurally related compounds.

1. Synthesis and Biological Evaluation

A recent study synthesized various 5-substituted tetrazoles via one-pot multi-component condensation reactions. The synthesized compounds were screened for antimicrobial and anticancer activities, revealing that some exhibited significant effects against bacterial strains and cancer cell lines . Although specific data on this compound was not included, the methodologies used provide a framework for future investigations into its biological properties.

2. Structure-Activity Relationships

Research has shown that the presence of specific substituents in tetrazoles can enhance their biological activities. A comparative analysis of several tetrazole derivatives indicated that modifications at the phenyl ring significantly influenced their antimicrobial potency . This suggests that similar modifications could be explored for this compound to optimize its biological efficacy.

Data Summary Table

Safety Considerations

Given the limited safety data available for this compound, it is essential to handle this compound with caution during experimental procedures. General guidelines for handling chemical substances should be followed to mitigate potential risks.

属性

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O3/c1-16-8-4-6(13(14)15)2-3-7(8)12-5-9-10-11-12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUBTZPNPWNQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。